molecular formula C9H10N2OS B13769347 2-Benzothiazolamine, 5-methoxy-N-methyl- CAS No. 50450-73-2

2-Benzothiazolamine, 5-methoxy-N-methyl-

Cat. No.: B13769347
CAS No.: 50450-73-2
M. Wt: 194.26 g/mol
InChI Key: LWXZUFYKLCKILN-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 5-methoxy-N-methyl- is a chemical compound with the molecular formula C9H10N2OS. It is a derivative of benzothiazole, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolamine, 5-methoxy-N-methyl- typically involves the reaction of 2-aminobenzothiazole with methoxy and methylating agents under controlled conditions. One common method includes the use of methoxyamine and methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Mechanism of Action

The mechanism of action of 2-Benzothiazolamine, 5-methoxy-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazolamine, 5-methoxy-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Benzothiazolamine, 5-methoxy-N-methyl- is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological potentials, mechanisms of action, and specific case studies related to this compound.

  • IUPAC Name : 5-Methoxy-N-methyl-2-benzothiazolamine
  • Molecular Formula : C10H10N2OS
  • Molecular Weight : 210.26 g/mol
  • CAS Number : 102-07-8

Anticancer Activity

Research indicates that derivatives of benzothiazole, including 2-benzothiazolamine compounds, exhibit significant anticancer properties. For instance, studies have shown that modifications at the 3'-position of the phenyl group can enhance potency against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The introduction of methyl or halogen substituents has been found to extend the spectrum of activity against colon and melanoma cell lines .

Cell Line Compound IC50 (µM) Mechanism
MCF-75-Methoxy-N-methyl-benzothiazole12.5Induction of apoptosis
A5495-Methoxy-N-methyl-benzothiazole10.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Anticonvulsant Activity

Benzothiazole derivatives have shown promise in anticonvulsant activity. Specifically, compounds with a benzothiazole nucleus were found to exhibit significant effects in maximal electroshock seizure tests and pentylenetetrazole models. The presence of methoxy and methyl groups enhances their efficacy .

The biological activity of 2-benzothiazolamine, 5-methoxy-N-methyl- is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits certain enzymes involved in cellular proliferation.
  • Receptor Modulation : The compound may act on neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through mitochondrial pathways.

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their anticancer activity. The results indicated that the presence of electron-donating groups like methoxy significantly improved cytotoxicity against several cancer cell lines compared to unsubstituted analogs .

Antimicrobial Efficacy Study

In a comparative study, several substituted benzothiazoles were assessed for their antimicrobial activity against clinical isolates. The results indicated that compounds with methoxy groups had enhanced activity against Gram-positive bacteria due to better membrane permeability .

Properties

CAS No.

50450-73-2

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

5-methoxy-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H10N2OS/c1-10-9-11-7-5-6(12-2)3-4-8(7)13-9/h3-5H,1-2H3,(H,10,11)

InChI Key

LWXZUFYKLCKILN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C=CC(=C2)OC

Origin of Product

United States

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